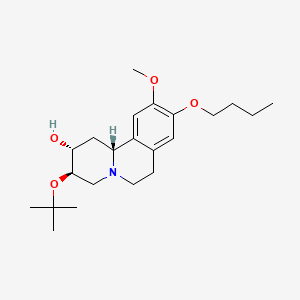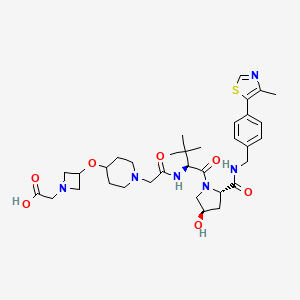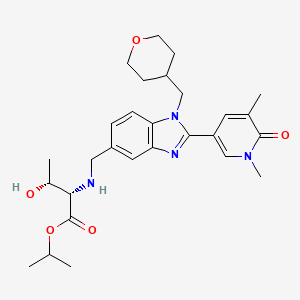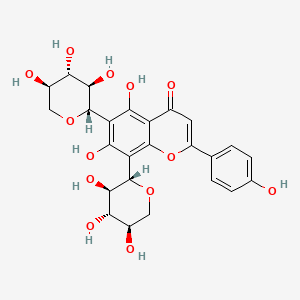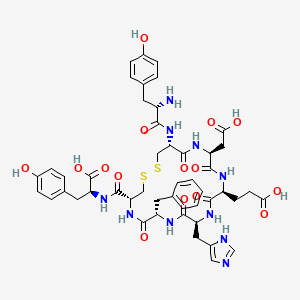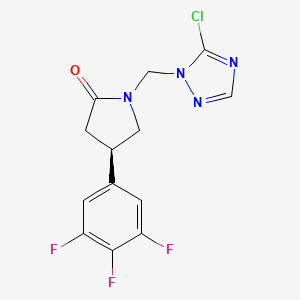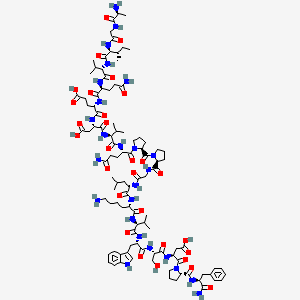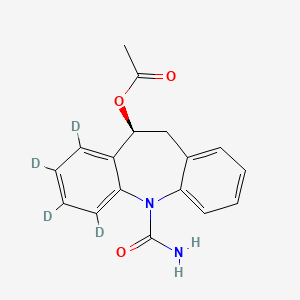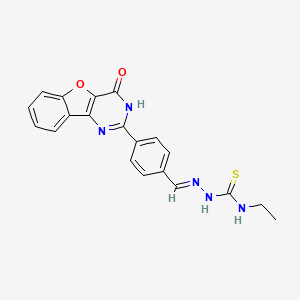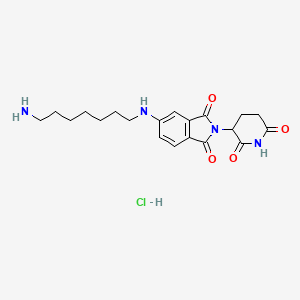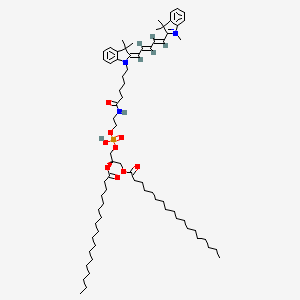
Cy5-DSPE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy5-DSPE, also known as Cyanine 5-1,2-distearoyl-sn-glycero-3-phosphoethanolamine, is a fluorescent phospholipid compound. It combines the properties of the phospholipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with the near-infrared fluorescent dye Cyanine 5. This compound is widely used in biomedical research for its strong fluorescence and ability to integrate into lipid membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-DSPE typically involves the conjugation of Cyanine 5 to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine. This is achieved through a reaction between the amine group of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine and the activated ester of Cyanine 5. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as thin-layer chromatography and dialysis to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cy5-DSPE primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized phospholipid derivatives .
Scientific Research Applications
Cy5-DSPE has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying lipid interactions and membrane dynamics.
Medicine: Utilized in drug delivery systems and imaging agents for cancer diagnosis and treatment.
Industry: Applied in the development of biosensors and diagnostic tools.
Mechanism of Action
Cy5-DSPE exerts its effects through its integration into lipid membranes. The Cyanine 5 dye provides strong near-infrared fluorescence, allowing for the visualization and tracking of the compound within biological systems. The phospholipid component facilitates membrane fusion and stability, enhancing the compound’s effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Cyanine 5-1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol: Similar in structure but includes a polyethylene glycol linker, enhancing solubility and biocompatibility.
Cyanine 5-1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-amine: Contains an additional amine group for further functionalization.
Cyanine 7-1,2-distearoyl-sn-glycero-3-phosphoethanolamine: Uses Cyanine 7 dye, providing different spectral properties.
Uniqueness
Cy5-DSPE is unique due to its strong near-infrared fluorescence and ability to integrate seamlessly into lipid membranes. This makes it particularly valuable for applications requiring high sensitivity and specificity in imaging and tracking .
Properties
Molecular Formula |
C73H119N3O9P+ |
|---|---|
Molecular Weight |
1213.7 g/mol |
IUPAC Name |
[(2R)-3-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C73H118N3O9P/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41-55-70(78)82-60-62(85-71(79)56-42-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)61-84-86(80,81)83-59-57-74-69(77)54-40-37-47-58-76-66-51-46-44-49-64(66)73(5,6)68(76)53-39-36-38-52-67-72(3,4)63-48-43-45-50-65(63)75(67)7/h36,38-39,43-46,48-53,62H,8-35,37,40-42,47,54-61H2,1-7H3,(H-,74,77,80,81)/p+1/t62-/m1/s1 |
InChI Key |
PBLCIEXJYRAXCG-YEASRJMDSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



